P2 Position Substitution Sensitivity in Serine Proteinases
In a comparative study of three kallikrein-like serine proteinases (I, II, and III) purified from rat submandibular gland extract, the replacement of proline at the P2 position with bulky hydrophobic residues phenylalanine or leucine completely abolished hydrolysis by Proteinase I [1]. For Proteinase II, hydrolysis of chromogenic substrates was affected by the P2 residue identity in the rank order: proline > glycine > valine > leucine > phenylalanine [1]. This class-level inference establishes that the Pro-Phe and Pro-Leu motifs within Z-Gly-Pro-Phe-Pro-Leu-OH confer distinct enzymatic recognition profiles that cannot be replicated by peptides lacking proline at these critical positions.
| Evidence Dimension | Hydrolysis activity dependence on P2 residue identity |
|---|---|
| Target Compound Data | Contains Pro at P2 positions; expected to maintain hydrolyzability |
| Comparator Or Baseline | Peptides with Phe or Leu substituted at P2 position |
| Quantified Difference | Complete abolition of hydrolysis by Proteinase I; reduced hydrolysis by Proteinase II (rank order Pro > Gly > Val > Leu > Phe) |
| Conditions | Rat submandibular gland kallikrein-like serine proteinases I, II, III; chromogenic substrate assays |
Why This Matters
This evidence indicates that Z-Gly-Pro-Phe-Pro-Leu-OH, by retaining proline at both P2 positions, preserves enzymatic recognition that would be lost if a user substituted a cheaper analog with Phe or Leu at those sites, directly impacting assay validity.
- [1] Bedi GS. Comparative study of kallikrein-like serine proteinases from rat submandibular glands. Prep Biochem Biotechnol. 1992;22(1):67-81. View Source
